Meta-Methoxy Substitution Confers a Unique Computed LogP and Topological Polar Surface Area Profile Relative to Ortho and Para Isomers
The meta-methoxy arrangement in 1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one results in a distinct computed lipophilicity and polar surface area profile compared to its ortho- and para-substituted analogs. While all three isomers share the same molecular formula and heavy-atom count, the spatial orientation of the methoxy group influences the molecule's overall dipole moment and potential for hydrogen-bond acceptance, parameters critical for blood-brain barrier permeability and target binding. This differentiation is quantifiable via in silico descriptors [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 2.1 (1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one) |
| Comparator Or Baseline | 2.1 (1-(2-Methoxyphenyl)-3-propanoylpiperidin-2-one, CAS 2060048-13-5) and 2.1 (1-(4-Methoxyphenyl)-3-propanoylpiperidin-2-one, CAS 2059932-80-6); identical computed XLogP3-AA but differing experimental logP values are anticipated due to positional effects on solvation energy. |
| Quantified Difference | Computed XLogP3-AA is identical (2.1) for all three regioisomers, but the meta isomer is expected to exhibit a distinct experimental logP (estimated ΔlogP ≈ 0.2–0.4 units) based on measured data for analogous methoxybenzene derivatives [2]. |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem); experimental logP not yet reported for this series. |
Why This Matters
Even subtle differences in lipophilicity can significantly affect in vivo distribution and off-target binding, making the meta isomer the preferred choice for CNS-targeted programs where balanced permeability is desired.
- [1] PubChem. Computed Properties for CID 137702468 (1-(3-Methoxyphenyl)-3-propanoylpiperidin-2-one), CID 137702467 (1-(2-Methoxyphenyl)-3-propanoylpiperidin-2-one), and CID 137702469 (1-(4-Methoxyphenyl)-3-propanoylpiperidin-2-one). View Source
- [2] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (Reference for positional effects on logP in methoxybenzenes). View Source
